molecular formula C21H22N2O2 B5849128 N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B5849128
M. Wt: 334.4 g/mol
InChI Key: WVGSMGAQVPAQPH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a furan ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the furan ring with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and furan derivatives.

Scientific Research Applications

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: It is studied for its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.

    Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

    Signal Transduction Pathways: The compound may modulate various signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives:

    N-cyclohexyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxamide: This compound has a nitro group instead of a methyl group on the furan ring, which can significantly alter its electronic properties and biological activity.

    N-cyclohexyl-2-(5-methylthiophene-2-yl)quinoline-4-carboxamide: The furan ring is replaced with a thiophene ring, which can affect the compound’s reactivity and interaction with biological targets.

    N-cyclohexyl-2-(5-methylpyrrole-2-yl)quinoline-4-carboxamide: The furan ring is replaced with a pyrrole ring, which can influence the compound’s pharmacokinetic properties and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and development in medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-11-12-20(25-14)19-13-17(16-9-5-6-10-18(16)23-19)21(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGSMGAQVPAQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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